molecular formula C12H8BrFN2O B7477638 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide

5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No. B7477638
M. Wt: 295.11 g/mol
InChI Key: IAGCRXZVYPFWLJ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a pyridine derivative that has a bromo and fluorophenyl group attached to it. This compound is of interest to researchers due to its unique properties and potential applications in drug discovery, medicinal chemistry, and other fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has also been found to have potential as an inhibitor of various kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to have potential as an anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells. This compound has also been found to have potential as a neuroprotective agent due to its ability to inhibit the aggregation of beta-amyloid proteins that are involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide is its potential as a lead compound in drug discovery. This compound has been found to have a wide range of potential applications in various fields. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the research and development of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide. One potential future direction is the development of new derivatives of this compound that have improved solubility and bioavailability. Another potential future direction is the study of the structure-activity relationship of this compound and its derivatives to identify compounds with improved potency and selectivity. Additionally, the development of new assays and experimental techniques to study the mechanism of action of this compound could lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide involves the reaction of 5-bromo-3-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis is around 50-60%.

Scientific Research Applications

5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide has a wide range of potential applications in various fields. One of the most significant applications of this compound is in the field of drug discovery. This compound has been found to have potential as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been used as a tool compound in the study of various biological processes such as protein-protein interactions and enzyme inhibition.

properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-3-1-10(14)2-4-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGCRXZVYPFWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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